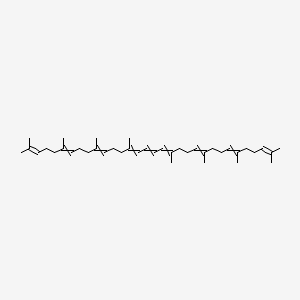
2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,14,16,18,22,26,30-nonaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,14,16,18,22,26,30-nonaene, also known as lycopene, is a naturally occurring compound found in various fruits and vegetables, particularly tomatoes. It is a member of the carotenoid family, which are pigments responsible for the red, orange, and yellow colors in many plants. Lycopene is known for its antioxidant properties and potential health benefits, including reducing the risk of certain chronic diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,14,16,18,22,26,30-nonaene involves several steps, starting from simple organic compounds. One common method is the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. The process requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity .
Industrial Production Methods
Industrial production of lycopene typically involves extraction from natural sources, such as tomatoes. The extraction process includes crushing the tomatoes, followed by solvent extraction and purification steps to isolate lycopene. Advanced techniques like supercritical fluid extraction are also used to enhance the efficiency and yield of lycopene extraction .
Analyse Des Réactions Chimiques
Types of Reactions
2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,14,16,18,22,26,30-nonaene undergoes various chemical reactions, including:
Oxidation: Lycopene can be oxidized to form a variety of oxidation products, which may have different biological activities.
Reduction: Reduction of lycopene can lead to the formation of dihydrolycopene and other reduced derivatives.
Substitution: Lycopene can undergo substitution reactions, particularly at the double bonds, to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of lycopene include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of lycopene include various oxidation and reduction products, as well as substituted derivatives.
Applications De Recherche Scientifique
2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,14,16,18,22,26,30-nonaene has a wide range of scientific research applications, including:
Chemistry: Lycopene is used as a model compound in studies of carotenoid chemistry and photochemistry.
Biology: Research on lycopene focuses on its antioxidant properties and its role in protecting cells from oxidative damage.
Medicine: Lycopene is studied for its potential health benefits, including reducing the risk of certain cancers, cardiovascular diseases, and other chronic conditions.
Mécanisme D'action
The mechanism of action of 2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,14,16,18,22,26,30-nonaene involves its antioxidant properties. Lycopene can neutralize free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. It interacts with various molecular targets and pathways, including the inhibition of lipid peroxidation and modulation of signaling pathways involved in cell growth and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,14,16,18,22,26,30-nonaene include other carotenoids such as:
Beta-carotene: Another carotenoid with antioxidant properties, commonly found in carrots and other orange-colored vegetables.
Lutein: A carotenoid found in green leafy vegetables, known for its role in eye health.
Zeaxanthin: Similar to lutein, found in corn and other yellow vegetables, and also important for eye health.
Uniqueness
What sets this compound apart from other carotenoids is its high antioxidant capacity and its specific health benefits, particularly in reducing the risk of prostate cancer and cardiovascular diseases. Its unique structure allows it to interact with cell membranes and protect them from oxidative damage more effectively than some other carotenoids .
Propriétés
IUPAC Name |
2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,14,16,18,22,26,30-nonaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H64/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,19-22,27-30H,13-18,23-26,31-32H2,1-10H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLPJIGOMTXXLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CC=CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H64 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl cis-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B13892298.png)
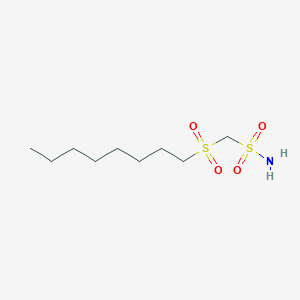
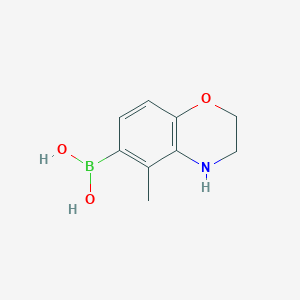
![tert-butyl-[(2S)-2,3-dimethylbut-3-enoxy]-diphenylsilane](/img/structure/B13892333.png)
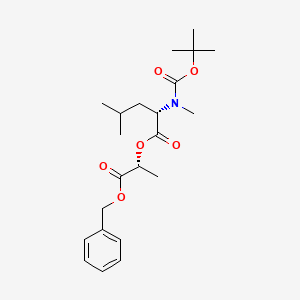
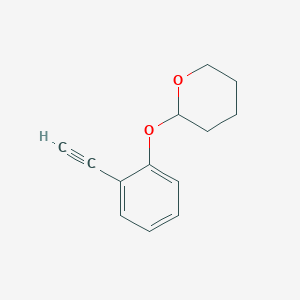
![7-chloro-Thieno[3,2-b]pyridine-2-sulfonyl chloride](/img/structure/B13892342.png)

![7-Oxa-1-azaspiro[3.4]octane;oxalate](/img/structure/B13892347.png)

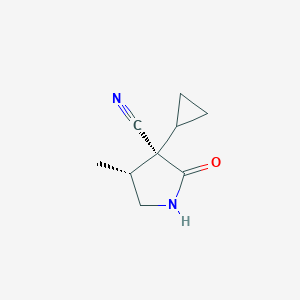
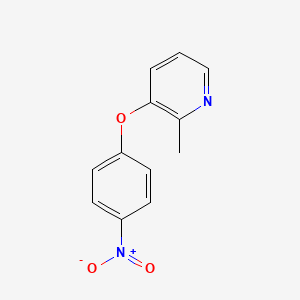
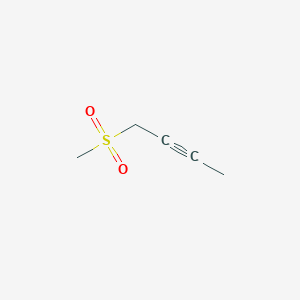
![5-[2-(2-methylpiperazin-1-yl)ethyl]-3H-2-benzofuran-1-one](/img/structure/B13892405.png)
